Dinickel hexacyanoferrate

概要

説明

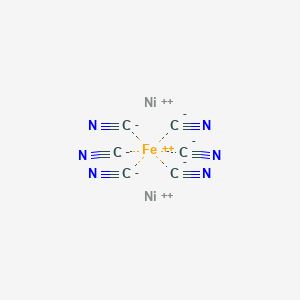

Dinickel hexacyanoferrate is a coordination compound that belongs to the family of Prussian blue analogs. These compounds are known for their unique open framework structures, which make them suitable for various applications, particularly in the field of energy storage. This compound is composed of nickel and iron atoms coordinated with cyanide ligands, forming a three-dimensional network.

準備方法

Synthetic Routes and Reaction Conditions: Dinickel hexacyanoferrate can be synthesized through a co-precipitation method. This involves mixing aqueous solutions of nickel salts (such as nickel chloride or nickel sulfate) with potassium hexacyanoferrate under controlled conditions. The reaction typically occurs at room temperature, and the product is obtained as a precipitate, which is then filtered, washed, and dried.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improves the yield and purity of the product. The use of chelating agents, such as citrate, can also help in controlling the size and morphology of the resulting nanocrystals .

化学反応の分析

Types of Reactions: Dinickel hexacyanoferrate undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions, where the iron and nickel centers undergo changes in their oxidation states.

Ion Exchange: The open framework structure allows for the exchange of cations, such as sodium or potassium, within the lattice.

Common Reagents and Conditions:

Oxidation: Reactions with oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reactions with reducing agents such as sodium borohydride.

Ion Exchange: Reactions with solutions containing different cations, such as sodium chloride or potassium nitrate.

Major Products:

Oxidation and Reduction: The products depend on the specific redox conditions but generally involve changes in the oxidation states of the metal centers.

Ion Exchange: The exchanged cations within the framework structure.

科学的研究の応用

Energy Storage Applications

1.1 Aqueous Sodium and Potassium Ion Batteries

NiHCF has emerged as a promising material for use in aqueous sodium and potassium ion batteries due to its favorable electrochemical properties. Research indicates that NiHCF can achieve high cycle stability and efficiency, making it suitable for large-scale energy storage systems. Key findings include:

- Cycle Life : NiHCF demonstrates a long cycle life, maintaining 66% of its initial capacity after 5000 cycles at high current densities .

- Energy Efficiency : The round-trip energy efficiency can reach up to 99%, indicating excellent performance in energy retention .

- Production : The material can be synthesized using low-cost methods, making it economically viable for large-scale applications .

Table 1: Performance Metrics of NiHCF in Aqueous Batteries

| Parameter | Value |

|---|---|

| Cycle Life | 5000 cycles |

| Capacity Retention | 66% at high rates |

| Energy Efficiency | Up to 99% |

| Synthesis Method | Low-cost coprecipitation |

1.2 Seawater Batteries

NiHCF is also being explored as a cathode material in seawater batteries (SWBs). Its ability to intercalate sodium ions contributes to its effectiveness in this application:

- Capacity Retention : Studies show that defect-free NiHCF can retain up to 92.8% capacity after 2000 cycles .

- Electrochemical Properties : The introduction of chelating agents enhances the structural integrity and electrochemical performance of NiHCF, leading to improved cycling stability .

Electrochromic Applications

NiHCF exhibits electrochromic properties, making it suitable for applications in smart windows and displays:

- Film Preparation : Thin films of NiHCF can be prepared using simple chemical deposition methods, resulting in films with good crystalline structure .

- Coloration Efficiency : The films demonstrate significant coloration efficiency, with rapid response times to potential changes, indicating their potential for dynamic light control .

Table 2: Electrochromic Properties of NiHCF Films

| Property | Value |

|---|---|

| Response Time (Bleach) | Fast (specific time varies) |

| Coloration Efficiency | High |

| Structural Integrity | Crystalline |

Environmental Sensing Applications

NiHCF has been utilized as an electrode material for environmental sensors due to its high sensitivity and selectivity:

- Potassium Ion Sensing : Self-assembled films of NiHCF have shown promising results in potassium ion sensing applications, demonstrating effective electrochemical properties that allow for precise detection .

- Electrode Fabrication : NiHCF-coated electrodes have been developed using electroless deposition methods, enhancing their performance in environmental monitoring systems .

Table 3: Performance Metrics of NiHCF in Environmental Sensing

| Application | Sensitivity | Selectivity |

|---|---|---|

| Potassium Ion Detection | High | Excellent |

Case Studies

Case Study 1: Large-Scale Battery Systems

A study conducted by Wessells et al. highlighted the potential of NiHCF as a low-cost alternative for grid-scale battery systems. The research demonstrated that the material could effectively support deep discharge cycles while maintaining high energy efficiency and safety standards .

Case Study 2: Seawater Battery Development

Research focusing on the use of NiHCF in seawater batteries revealed that the introduction of chelating agents significantly improved the structural properties of the cathode material, leading to enhanced electrochemical performance and stability over extended cycling periods .

作用機序

The mechanism by which dinickel hexacyanoferrate exerts its effects is primarily related to its open framework structure and redox properties. The compound’s ability to undergo reversible redox reactions allows it to store and release energy efficiently. The molecular targets and pathways involved include the intercalation and deintercalation of cations within the lattice, as well as the redox cycling of the metal centers .

類似化合物との比較

Dinickel hexacyanoferrate is unique among Prussian blue analogs due to its specific combination of nickel and iron centers. Similar compounds include:

- Nickel-potassium hexacyanoferrate

- Copper hexacyanoferrate

- Cobalt hexacyanoferrate

Compared to these compounds, this compound offers a balance of high specific capacity, cycling stability, and ease of synthesis, making it particularly attractive for energy storage applications .

特性

IUPAC Name |

iron(2+);nickel(2+);hexacyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CN.Fe.2Ni/c6*1-2;;;/q6*-1;3*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWODCICMZQPBPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2].[Ni+2].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6FeN6Ni2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14874-78-3 | |

| Record name | Nickel ferrocyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014874783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinickel hexacyanoferrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。